4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine
Overview
Description
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of the compound 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets, the mTOR and PI3 kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The compound this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. By inhibiting mTOR and PI3 kinases, the compound disrupts this pathway, leading to downstream effects such as reduced cell proliferation and survival.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to its disruption of the PI3K/AKT/mTOR pathway .
Preparation Methods
The synthesis of 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine typically involves multi-step reactions starting from pyridine and pyridazine derivatives. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the desired bicyclic structure . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar compounds to 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine include:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound shares a similar bicyclic structure but differs in the nitrogen arrangement.
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Another related compound with variations in the ring structure.
Pyrido[4,3-c]pyridazin-3-amine: A compound with a similar core structure but different functional groups.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-2-12-8-9-7-11(14-13-10(1)9)15-3-5-16-6-4-15/h7,12H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOSYKVNNVTFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)N3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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